2-Amino-2,4,6-cycloheptatrien-1-one
Overview
Description
2-Amino-2,4,6-cycloheptatrien-1-one is a chemical compound with the formula C7H7NO . It is also known by other names such as 2-Aminotropone and 2-Amino-2,4,6-cycloheptatriene-1-one .
Molecular Structure Analysis
The molecular structure of 2-Amino-2,4,6-cycloheptatrien-1-one can be represented by the IUPAC Standard InChI: InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H, (H2,8,9) .Physical And Chemical Properties Analysis
2-Amino-2,4,6-cycloheptatrien-1-one has a molecular weight of 121.1366 . It has a density of 1.1±0.1 g/cm3, a boiling point of 276.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 120.8±21.8 °C .Scientific Research Applications
- Application : “2-Amino-2,4,6-cycloheptatrien-1-one” is a chemical compound with the molecular formula C7H7NO . It is used in various chemical reactions due to its unique structure and properties .
- Results or Outcomes : The outcomes of using “2-Amino-2,4,6-cycloheptatrien-1-one” in chemical reactions would also depend on the specific reaction. The compound’s unique structure can influence the reaction’s course and final products .
- Application : Compounds possessing the chromene moiety, such as 2-Amino-4H-chromenes, are widely used in pharmaceuticals . They have attracted much attention for their medicinal and biological activities, such as antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
- Methods of Application : These compounds are typically synthesized in the lab and then used in various drug formulations . The specific methods of application or experimental procedures would depend on the particular drug being developed.
- Results or Outcomes : The outcomes of using these compounds in drug development have been promising, with many showing significant medicinal and biological activities .
Chemistry
Pharmaceuticals
Safety And Hazards
When handling 2-Amino-2,4,6-cycloheptatrien-1-one, it’s important to avoid dust formation and avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-aminocyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOPKWFBKZTUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955133 | |
Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,4,6-cycloheptatrien-1-one | |
CAS RN |
6264-93-3, 33504-43-7 | |
Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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